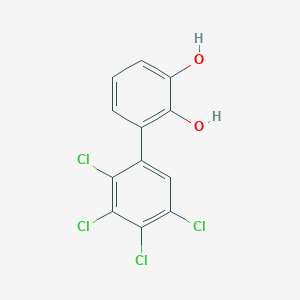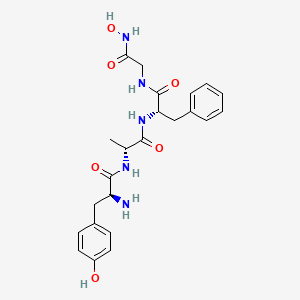
4-Anilino-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a hydroxyl group on a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-one with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method allows for the efficient conversion of the starting materials to the desired product, with high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure the best possible outcome.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and proceed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-anilino-3-methylbutan-2-one.
Reduction: Formation of 4-anilino-3-methylbutanamine.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Anilino-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Anilino-3-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutan-2-ol: A structurally similar compound with a hydroxyl group on the butane backbone but lacking the aniline group.
Aniline: Contains the phenyl group attached to an amino group but lacks the butane backbone.
Uniqueness
4-Anilino-3-methylbutan-2-ol is unique due to the presence of both the aniline group and the secondary alcohol
Eigenschaften
CAS-Nummer |
80460-50-0 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-anilino-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChI-Schlüssel |
AEXUPYKDIDMVBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC=CC=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
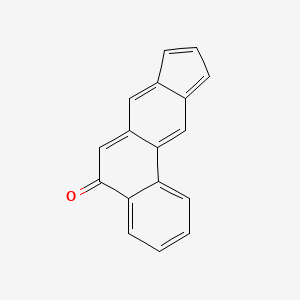
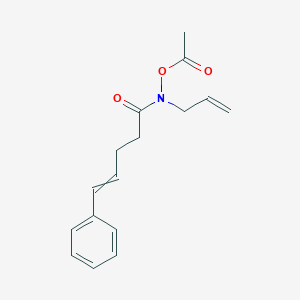
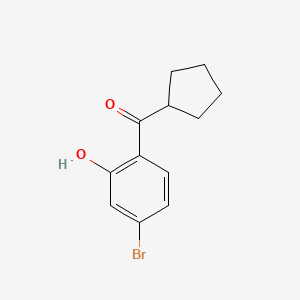
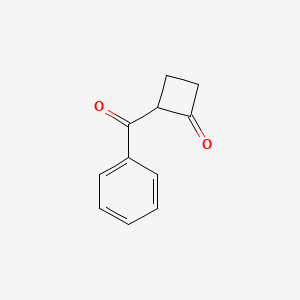
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
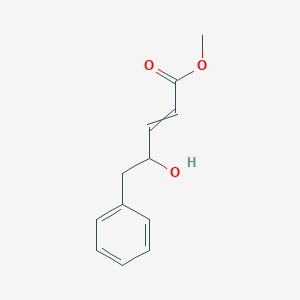
silane](/img/structure/B14409949.png)

